molecular formula C20H38O4 B12003880 Carboxymethyl stearate CAS No. 5767-84-0

Carboxymethyl stearate

Cat. No.: B12003880
CAS No.: 5767-84-0
M. Wt: 342.5 g/mol
InChI Key: HWLBIEAKJSRKOD-UHFFFAOYSA-N
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Description

Carboxymethyl stearate is an ester derivative of stearic acid, where the carboxymethyl group is attached to the stearic acid backbone. This compound is known for its surfactant properties, making it useful in various industrial applications, including cosmetics, pharmaceuticals, and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboxymethyl stearate can be synthesized through the esterification of stearic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent system like tetrahydrofuran-water at elevated temperatures (around 50°C) to achieve optimal yields .

Industrial Production Methods

In industrial settings, this compound is produced by reacting stearic acid with sodium monochloroacetate in an alcohol-water-NaOH system. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Carboxymethyl stearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxymethyl stearic acid.

    Reduction: Reduction reactions can convert it back to stearic acid.

    Substitution: The carboxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Carboxymethyl stearic acid.

    Reduction: Stearic acid.

    Substitution: Various substituted stearates depending on the reagent used.

Scientific Research Applications

Carboxymethyl stearate has a wide range of applications in scientific research:

Mechanism of Action

Carboxymethyl stearate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. The carboxymethyl group interacts with water molecules, while the stearate backbone interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible compounds .

Comparison with Similar Compounds

Similar Compounds

    Carboxymethyl cellulose: Another carboxymethyl derivative, but derived from cellulose.

    Sodium stearate: A simple salt of stearic acid, used primarily in soaps and detergents.

    Stearic acid: The parent compound, used in a wide range of applications from cosmetics to food additives.

Uniqueness

Carboxymethyl stearate is unique due to its combination of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer. Its ability to form stable emulsions is superior to many other surfactants, making it highly valuable in various industrial applications .

Properties

IUPAC Name

2-octadecanoyloxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLBIEAKJSRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973271
Record name (Octadecanoyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5767-84-0, 59829-80-0
Record name Carboxymethyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5767-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxymethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005767840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl stearate, monocarboxy derivative
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059829800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Octadecanoyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxymethyl stearate
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Record name Methyl stearate, monocarboxy derivative
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